

FT-IR spectroscopy for Butyl decyl adipate identification

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Compound of Interest

Compound Name: *Butyl decyl adipate*

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An Application Note on the Fourier-Transform Infrared (FT-IR) Spectroscopy for the Identification of **Butyl Decyl Adipate**

Introduction

Butyl decyl adipate is a diester of adipic acid, commonly utilized as a plasticizer and emollient in various industrial applications, including cosmetics, polymers, and specialty lubricants. Its chemical structure imparts flexibility and softness to materials. Accurate and rapid identification of such compounds is crucial for quality control, formulation development, and regulatory compliance. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose.[1] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds, allowing for the identification of key functional groups.[2] This application note provides a detailed protocol for the identification of **butyl decyl adipate** using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, its functional groups (e.g., C=O, C-H, C-O) will absorb energy and vibrate in specific modes (stretching, bending). The resulting absorption spectrum shows peaks at wavenumbers that are characteristic of these functional groups. By analyzing the position, intensity, and shape of these absorption bands, the chemical

structure of a compound can be elucidated and confirmed by comparing it to reference spectra or known characteristic absorption frequencies.[\[1\]](#)

Materials and Apparatus

- FT-IR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) detector or similar.
- Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, OR a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr).[\[1\]](#)[\[3\]](#)
- Sample: Pure **Butyl Decyl Adipate**.
- Software: Instrument control and data analysis software.
- Consumables:
 - Pipettes or droppers.
 - Lint-free wipes.
 - Solvent for cleaning (e.g., isopropanol or acetone).
 - Desiccator for storing salt plates.[\[4\]](#)

Experimental Protocols

Two primary methods are suitable for analyzing liquid samples like **butyl decyl adipate**: Attenuated Total Reflectance (ATR) and Transmission.[\[1\]](#)

Protocol 1: Attenuated Total Reflectance (ATR) Method

The ATR technique is often preferred for liquid samples due to its simplicity and minimal sample preparation.[\[3\]](#)

- Instrument Setup and Background Collection:
 - Ensure the FT-IR spectrometer is powered on and has stabilized.

- Install the ATR accessory.
- Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.[\[3\]](#)
- Collect a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum. A typical background scan involves acquiring 32 scans at a resolution of 4 cm⁻¹.
- Sample Analysis:
 - Place a single drop of **butyl decyl adipate** directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[\[4\]](#)
 - Acquire the sample spectrum. Use the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over a spectral range of 4000 to 400 cm⁻¹.[\[1\]](#)[\[5\]](#)
- Cleaning:
 - After analysis, carefully wipe the sample from the ATR crystal using a lint-free wipe.
 - Perform a final cleaning with a wipe soaked in isopropanol and allow the crystal to air dry.

Protocol 2: Transmission Method using Salt Plates

This traditional method involves creating a thin liquid film between two infrared-transparent salt plates.[\[6\]](#)

- Instrument Setup:
 - Ensure the FT-IR spectrometer is ready for analysis.
 - Place the empty sample holder in the beam path.
 - Collect a background spectrum using the same parameters that will be used for the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

- Sample Preparation:
 - Retrieve two clean, dry NaCl or KBr plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.
 - Place one to two drops of **butyl decyl adipate** onto the center of one plate.[\[7\]](#)
 - Carefully place the second plate on top, gently pressing and rotating to spread the liquid into a thin, uniform film without air bubbles.[\[6\]](#)[\[7\]](#)
- Sample Analysis:
 - Mount the assembled plates (the "sandwich") onto the sample holder and place it in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
- Cleaning:
 - Disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol) and a lint-free wipe.[\[6\]](#)
 - Return the clean, dry plates to the desiccator for storage.[\[4\]](#)

Results and Data Presentation

The FT-IR spectrum of **butyl decyl adipate** is characterized by several strong absorption bands corresponding to its constituent functional groups. The most prominent features are the C-H stretching vibrations from the butyl and decyl alkyl chains and the very strong carbonyl (C=O) stretch from the ester group.

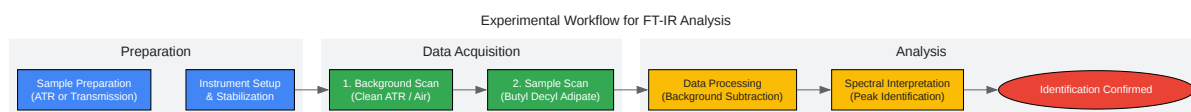
Characteristic FT-IR Absorption Bands for Butyl Decyl Adipate

The following table summarizes the expected absorption bands for **butyl decyl adipate** based on its chemical structure and data from similar adipate esters.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Intensity
2958 - 2925	Asymmetric C-H Stretch	Alkyl (CH ₃ , CH ₂)	Strong
2870 - 2855	Symmetric C-H Stretch	Alkyl (CH ₃ , CH ₂)	Strong
~1737	C=O Stretch	Ester	Very Strong
1465 - 1450	C-H Bend (Scissoring)	Alkyl (CH ₂)	Medium
1380 - 1370	C-H Bend (Umbrella)	Alkyl (CH ₃)	Medium
1250 - 1160	C-O Stretch (Ester Linkage)	Ester	Strong

Table 1: Summary of expected FT-IR absorption bands for **Butyl Decyl Adipate**. The presence of a strong carbonyl peak around 1737 cm⁻¹ is highly characteristic of aliphatic esters.[5][8] The bands in the 2800-3000 cm⁻¹ region confirm the presence of long alkyl chains.

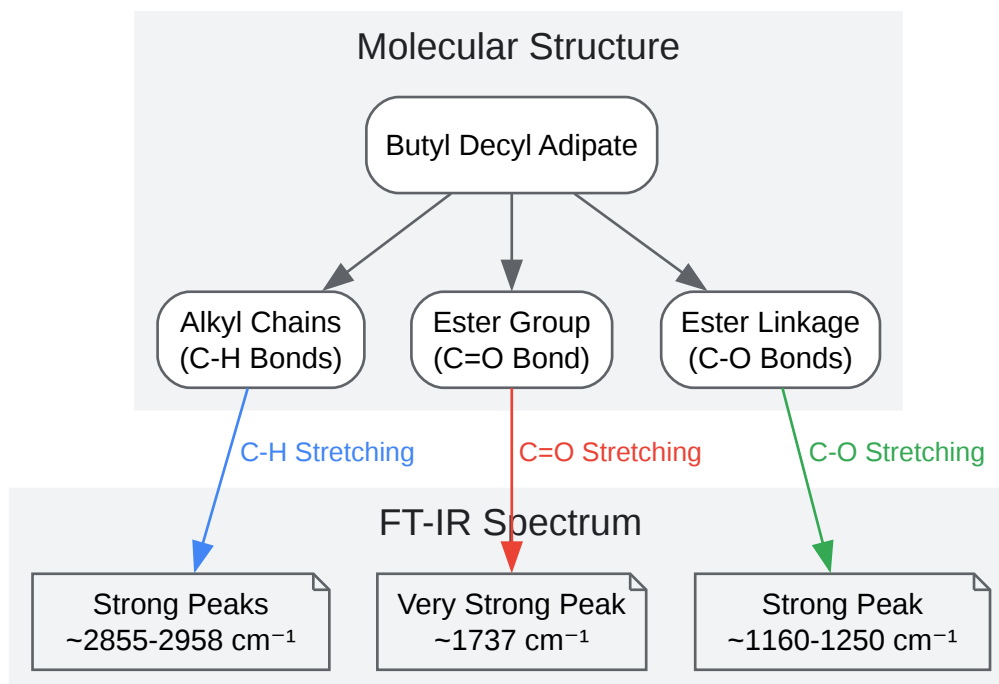
Diagrams



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Caption: Workflow for identifying **butyl decyl adipate** via FT-IR.

Structure-Spectrum Correlation for Butyl Decyl Adipate



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Caption: Relationship between functional groups and FT-IR peaks.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and straightforward method for the identification of **butyl decyl adipate**. Both ATR and transmission techniques yield high-quality spectra suitable for qualitative analysis. The presence of a very strong carbonyl absorption band around 1737 cm⁻¹, coupled with strong alkyl C-H and ester C-O stretching bands, provides a definitive fingerprint for the compound. This application note serves as a comprehensive guide for researchers and quality control professionals in the successful application of FT-IR for chemical identification.

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